molecular formula C11H10F3NO2 B2624998 N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 2361655-83-4

N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2624998
CAS No.: 2361655-83-4
M. Wt: 245.201
InChI Key: BFRCBGVHPWWAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 3-methoxy-5-(trifluoromethyl)aniline with acryloyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process. The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(trifluoromethyl)phenyl]prop-2-enamide
  • N-[4-cyano-3-(trifluoromethyl)phenyl]prop-2-enamide
  • 2-Methoxy-5-(trifluoromethyl)aniline

Uniqueness

N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups is less common in similar compounds, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-[3-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-3-10(16)15-8-4-7(11(12,13)14)5-9(6-8)17-2/h3-6H,1H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRCBGVHPWWAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C=C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.